molecular formula C16H19NO4 B1417772 2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid CAS No. 1218298-21-5

2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid

Cat. No. B1417772
M. Wt: 289.33 g/mol
InChI Key: WXGHNHPDKHQVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 3- (4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, is 184.15 g/mol .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

One study details the synthesis of a related pyrrolidine derivative used as a chiral auxiliary in stereoselective aldol reactions, highlighting its utility in organic synthesis and the production of stereochemically complex molecules (Hedenström, Andersson, & Hjalmarsson, 2000). The research demonstrates the derivative's effectiveness in inducing selectivity in chemical reactions, essential for the creation of compounds with specific spatial arrangements.

Anticancer and Anticonvulsant Activities

Another significant application involves the synthesis of derivatives for potential therapeutic uses. For instance, compounds structurally similar to the one have been explored for their anticancer and anticonvulsant activities. One compound showed potent protection in maximal electroshock seizure and subcutaneous pentylenetetrazole seizure models, exceeding the effectiveness of valproic acid, a well-known anticonvulsant (Obniska et al., 2020). This suggests potential for the development of new treatments for epilepsy and seizure disorders.

Integrin Antagonism for Pulmonary Fibrosis

A diastereoselective synthesis of a non-peptidic αvβ6 integrin antagonist, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis, highlights the relevance of such compounds in developing treatments for fibrotic diseases (Anderson et al., 2016). The research underlines the importance of these derivatives in addressing unmet medical needs, particularly in treating diseases characterized by excessive fibrosis.

Structural and Molecular Studies

Research focusing on the structural and molecular assessment of derivatives emphasizes the importance of understanding the molecular architecture for the development of pharmaceutical agents. Studies have utilized X-ray diffractometry and density functional theory (DFT) to analyze the molecular and supramolecular structures of synthesized compounds, providing insights into their physicochemical properties and potential biological activities (Huang et al., 2021).

Safety And Hazards

Imiprothrin, a synthetic pyrethroid insecticide, has low acute toxicity to humans through the inhalation and dermal routes, but to insects it acts as a neurotoxin causing paralysis .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-(3-methyl-2,5-dioxo-3-propan-2-ylpyrrolidin-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10(2)16(3)9-12(18)17(15(16)21)13(14(19)20)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGHNHPDKHQVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Reactant of Route 2
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Reactant of Route 3
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Reactant of Route 4
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Reactant of Route 5
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Reactant of Route 6
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid

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